N,N',N''-トリアセチルキトトリオース

概要

説明

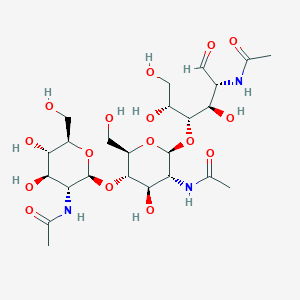

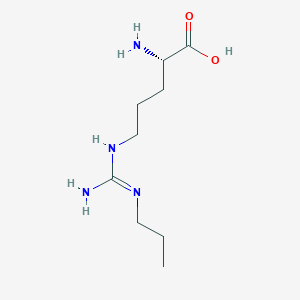

N,N’,N’'-triacetylchitotriose: is a chitin oligosaccharide composed of three N-acetylglucosamine units. It is known for its ability to inhibit lysozyme activity and has various physiological functions. This compound is biodegradable and is useful in identifying chitin polysaccharides and associated glycoconjugates .

科学的研究の応用

N,N’,N’'-triacetylchitotriose has a wide range of applications in scientific research, including:

作用機序

Target of Action

N,N’,N’'-Triacetylchitotriose, also known as tri-n-acetylchitotriose, primarily targets lysozyme , an enzyme that plays a crucial role in the immune system .

Mode of Action

Tri-n-acetylchitotriose acts as a competitive inhibitor of lysozyme . This means it competes with the natural substrate for the active site of the lysozyme enzyme, thereby reducing the enzyme’s activity.

Biochemical Pathways

It is known that the compound’s inhibition of lysozyme can impact the immune response, as lysozyme is involved in the degradation of bacterial cell walls .

Pharmacokinetics

Like other oligosaccharides, it is expected to have good water solubility .

Result of Action

By inhibiting lysozyme, tri-n-acetylchitotriose can potentially modulate immune responses. It has been used in research to inhibit the constitutive production of lysozyme in macrophages .

生化学分析

Biochemical Properties

N,N’,N’‘-Triacetylchitotriose is known to interact with various biomolecules. It acts as a competitive inhibitor of the enzymatic activity of lysozyme . Lysozyme is an enzyme that breaks down bacterial cell walls, and the inhibition of this enzyme by N,N’,N’'-Triacetylchitotriose can have significant biochemical implications .

Cellular Effects

In terms of cellular effects, N,N’,N’‘-Triacetylchitotriose has been used to inhibit the constitutive production of lysozyme in macrophages . This suggests that N,N’,N’'-Triacetylchitotriose can influence cell function by modulating the activity of key enzymes .

Molecular Mechanism

The molecular mechanism of N,N’,N’'-Triacetylchitotriose involves its binding to lysozyme, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and cellular metabolism, as lysozyme plays a crucial role in the immune response and other cellular processes .

Temporal Effects in Laboratory Settings

Given its role as a competitive inhibitor of lysozyme, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains in the system .

Metabolic Pathways

Given its structure as a chitin oligosaccharide, it is likely involved in the metabolism of chitin and its derivatives .

Subcellular Localization

Given its role as a competitive inhibitor of lysozyme, it is likely that it localizes to areas of the cell where lysozyme is active .

準備方法

Synthetic Routes and Reaction Conditions: N,N’,N’'-triacetylchitotriose is typically synthesized by the method described by Barker et al. in 1958. The synthesis involves the acetylation of chitin-derived oligosaccharides under controlled conditions .

Industrial Production Methods: Industrial production of N,N’,N’‘-triacetylchitotriose involves the extraction of chitin from natural sources such as shrimp shells, followed by enzymatic or chemical hydrolysis to obtain chitin oligosaccharides. These oligosaccharides are then acetylated to produce N,N’,N’'-triacetylchitotriose .

化学反応の分析

Types of Reactions: N,N’,N’'-triacetylchitotriose undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed by lysozyme, resulting in the cleavage of glycosidic bonds.

Oxidation: It can scavenge reactive oxygen species, protecting DNA from oxidative damage.

Common Reagents and Conditions:

Hydrolysis: Lysozyme is commonly used as a reagent for hydrolysis under mild conditions.

Oxidation: Reactive oxygen species scavenging can occur in the presence of oxidative stress conditions.

Major Products Formed:

Hydrolysis: The major products are smaller chitin oligosaccharides.

Oxidation: The major product is the oxidized form of N,N’,N’'-triacetylchitotriose.

類似化合物との比較

N,N’-diacetylchitobiose: Composed of two N-acetylglucosamine units, it also inhibits lysozyme activity but to a lesser extent than N,N’,N’'-triacetylchitotriose.

Chitosan oligosaccharides: These are derived from chitosan and have varying degrees of acetylation.

Uniqueness: N,N’,N’'-triacetylchitotriose is unique due to its specific structure, which allows it to effectively inhibit lysozyme activity and scavenge reactive oxygen species. Its ability to protect DNA from oxidative damage makes it particularly valuable in medical and biological research .

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDDKCYRFNJZBX-WHFMPQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959642 | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | N,N',N"-Triacetylchitotriose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38864-21-0 | |

| Record name | N,N′,N′′-Triacetylchitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38864-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Triacetylchitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038864210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

304 - 306 °C | |

| Record name | Tri-N-acetylchitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)